molecular formula C6H4F3NS B3278460 6-(trifluoromethyl)pyridine-3-thiol CAS No. 677772-36-0

6-(trifluoromethyl)pyridine-3-thiol

Cat. No. B3278460
Key on ui cas rn: 677772-36-0
M. Wt: 179.17 g/mol
InChI Key: DDJLPQOYDGYFNZ-UHFFFAOYSA-N
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Patent
US08114886B2

Procedure details

To a solution of O-ethyl S-[6-(trifluoromethyl)pyridin-3-yl]dithiocarbonate (2.67 g, 10.0 mmol) in ethanol (30 ml), 1 N aqueous sodium hydroxide (30 ml) was added, and the resulting mixture was stirred for 2 hours at 50° C. The reaction mixture was cooled to room temperature, and washed with methylene chloride. Subsequently, the aqueous layer was acidified with 1 N hydrochloric acid, and was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and filtered, and then the filtrate was concentrated under reduced pressure, to obtain 6-(trifluoromethyl)pyridin-3-thiol as a crude product.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[N:8]=[CH:7][C:6]([SH-:9]C(=S)OCC)=[CH:5][CH:4]=1>C(O)C.[OH-].[Na+]>[F:16][C:2]([F:1])([F:15])[C:3]1[N:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)[SH-]C(OCC)=S)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)S)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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